molecular formula C9H11IO B15272023 (2-Iodo-1-methoxyethyl)benzene

(2-Iodo-1-methoxyethyl)benzene

Katalognummer: B15272023
Molekulargewicht: 262.09 g/mol
InChI-Schlüssel: FKOOTLGUKGDARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom and a methoxyethyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of (1-methoxyethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (2-hydroxy-1-methoxyethyl)benzene, while Suzuki-Miyaura coupling can produce various substituted benzene derivatives .

Wirkmechanismus

The mechanism of action of (2-Iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The methoxyethyl group can also participate in various reactions, influencing the overall reactivity and selectivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H11IO

Molekulargewicht

262.09 g/mol

IUPAC-Name

(2-iodo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H11IO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI-Schlüssel

FKOOTLGUKGDARG-UHFFFAOYSA-N

Kanonische SMILES

COC(CI)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.